molecular formula C8H12N2O B2433497 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1263215-03-7

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2433497
CAS No.: 1263215-03-7
M. Wt: 152.197
InChI Key: HRGLBAGWPAAMBC-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the third position, and an ethanone group at the fifth position. This compound is part of the broader class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-viral agents.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pyrazole ring’s ability to donate and accept hydrogen bonds facilitates its binding to active sites of enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine
  • 1-Methyl-3-ethyl-1H-pyrazol-5-yl)ethan-1-one

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring, along with the ethanone group, enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

1-(2-ethyl-5-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-10-8(7(3)11)5-6(2)9-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGLBAGWPAAMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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